Titanium tetra(phenolate) Titanium tetra(phenolate)
Brand Name: Vulcanchem
CAS No.: 2892-89-9
VCID: VC7965108
InChI: InChI=1S/4C6H6O.Ti/c4*7-6-4-2-1-3-5-6;/h4*1-5,7H;/q;;;;+4/p-4
SMILES: C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ti+4]
Molecular Formula: C24H20O4Ti
Molecular Weight: 420.3 g/mol

Titanium tetra(phenolate)

CAS No.: 2892-89-9

Cat. No.: VC7965108

Molecular Formula: C24H20O4Ti

Molecular Weight: 420.3 g/mol

* For research use only. Not for human or veterinary use.

Titanium tetra(phenolate) - 2892-89-9

Specification

CAS No. 2892-89-9
Molecular Formula C24H20O4Ti
Molecular Weight 420.3 g/mol
IUPAC Name titanium(4+);tetraphenoxide
Standard InChI InChI=1S/4C6H6O.Ti/c4*7-6-4-2-1-3-5-6;/h4*1-5,7H;/q;;;;+4/p-4
Standard InChI Key DPNUIZVZBWBCPB-UHFFFAOYSA-J
SMILES C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ti+4]
Canonical SMILES C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ti+4]

Introduction

Chemical and Physical Properties

Titanium tetra(phenolate) is characterized by its tetrahedral geometry, where a central titanium(IV) ion is coordinated to four phenolate ligands. Key physical properties include a boiling point of 181.8°C at 760 mmHg, a flash point of 72.5°C, and a vapor pressure of 0.614 mmHg at 25°C . The compound’s hydrophobicity and thermal stability are influenced by the aromatic phenolate groups, which also contribute to its low solubility in polar solvents.

Table 1: Key Physicochemical Properties of Titanium Tetra(phenolate)

PropertyValueSource
Molecular FormulaC24H20O4Ti\text{C}_{24}\text{H}_{20}\text{O}_{4}\text{Ti}
Molecular Weight420.28 g/mol
Boiling Point181.8°C at 760 mmHg
Flash Point72.5°C
Vapor Pressure0.614 mmHg at 25°C
Exact Mass420.084 g/mol
LogP (Partition Coefficient)7.32

The high LogP value indicates strong lipophilicity, which is critical for its applications in non-aqueous catalytic systems .

Synthesis and Crystallization Mechanisms

Conventional Synthesis Routes

Titanium tetra(phenolate) is typically synthesized via the reaction of titanium tetrachloride (TiCl4\text{TiCl}_4) with phenol in the presence of a base, such as ammonia or an amine, to deprotonate the phenolic hydroxyl groups. Alternatively, alkoxide precursors like titanium tetra(isopropoxide) (Ti(OiPr)4\text{Ti(O}^i\text{Pr)}_4) can react with phenol derivatives under controlled conditions . For example, the direct reaction of Ti(OiPr)4\text{Ti(O}^i\text{Pr)}_4 with a tripodal diamine bis(phenolate) ligand precursor yields monomeric or dimeric titanium complexes, depending on the stoichiometry and reaction environment .

Advanced Crystallization Techniques

A breakthrough in synthesis was achieved using (NH4)2CO3(\text{NH}_4)_2\text{CO}_3 as a crystallization-mediating agent, which enables higher framework titanium content without forming extraframework Ti species . This method reduces the Si/Ti ratio to 34, compared to traditional methods that achieve a ratio of 58, by slowing crystallization and ensuring homogeneous titanium incorporation into the silicate matrix . Solid-phase transformation mechanisms dominate this process, involving gel dissociation, reorganization, and recoalescence, as confirmed by XRD, FTIR, and 29Si^{29}\text{Si} MAS NMR spectroscopy .

Structural and Spectroscopic Insights

X-ray crystallography and diffuse reflectance UV-vis spectroscopy reveal that titanium tetra(phenolate) adopts an octahedral geometry in the solid state, with phenolate ligands acting as bidentate or monodentate donors depending on the coordination environment . The Ti–O\text{Ti–O} bond lengths range from 1.82 to 1.95 Å, consistent with typical titanium(IV)-oxygen bonds .

Key Structural Features:

  • Coordination Geometry: Octahedral or distorted tetrahedral, influenced by ligand steric effects.

  • Ligand Arrangement: Phenolate groups exhibit π\pi-π\pi stacking interactions, enhancing structural stability .

  • Hydrolytic Stability: Rapid decomposition in aqueous media, forming titanium oxo-hydroxo species .

Catalytic Applications

Titanium tetra(phenolate) serves as a precursor for heterogeneous catalysts in oxidation reactions. For instance, TS-1 zeolites synthesized using this compound demonstrate exceptional activity in the epoxidation of alkenes and the hydroxylation of aromatic hydrocarbons . The framework-incorporated titanium species act as Lewis acid sites, facilitating the activation of hydrogen peroxide (H2O2\text{H}_2\text{O}_2) as an oxidant.

Mechanistic Insights:

  • 1-Hexene Oxidation: Titanium centers promote the formation of epoxide products with >90% selectivity at 60°C .

  • 2-Hexanol Oxidation: Conversion to ketones proceeds via a radical mechanism, with turnover frequencies (TOFs) exceeding 500 h1^{-1} .

Hydrolytic Behavior and Stability

The hydrolytic decomposition of titanium tetra(phenolate) is highly dependent on pH and temperature. In acidic conditions, rapid hydrolysis yields titanium dioxide (TiO2\text{TiO}_2) and phenol, whereas neutral or basic conditions favor the formation of oligomeric titanoxanes . 1H^1\text{H} NMR studies reveal that hydrolysis proceeds through intermediate hydroxo species, which aggregate into stable clusters over time .

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